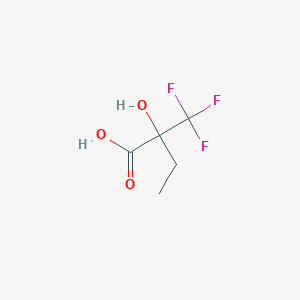

2-Hydroxy-2-(trifluoromethyl)butyric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy-2-(trifluoromethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O3/c1-2-4(11,3(9)10)5(6,7)8/h11H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUAIGRGCRIKGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379390 | |

| Record name | 2-hydroxy-2-(trifluoromethyl)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114645-35-1 | |

| Record name | 2-hydroxy-2-(trifluoromethyl)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-2-(trifluoromethyl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-2-(trifluoromethyl)butyric acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Hydroxy-2-(trifluoromethyl)butyric acid, a valuable building block in pharmaceutical and materials science. The document details two core synthetic strategies: the Cyanohydrin Formation and Hydrolysis Pathway and the Nucleophilic Trifluoromethylation Pathway. Each section includes detailed experimental protocols, quantitative data, and process visualizations to facilitate replication and optimization in a laboratory setting.

Cyanohydrin Formation and Hydrolysis Pathway

This well-established route offers a robust method for the synthesis of this compound starting from the corresponding trifluoromethyl ketone. The pathway involves two key transformations: the formation of a cyanohydrin intermediate and its subsequent hydrolysis to the desired carboxylic acid.

Synthesis Pathway Overview

The synthesis proceeds as follows:

-

Cyanohydrin Formation: 1,1,1-Trifluoro-2-butanone is reacted with a cyanide source, typically sodium cyanide, in the presence of an acid to form the 2-hydroxy-2-(trifluoromethyl)butanenitrile intermediate.

-

Hydrolysis: The nitrile group of the cyanohydrin intermediate is then hydrolyzed under acidic conditions to yield the final product, this compound.

Caption: Cyanohydrin Formation and Hydrolysis Pathway.

Experimental Protocols

The following protocols are adapted from established procedures for analogous compounds.[1][2]

Step 1: Synthesis of 2-Hydroxy-2-(trifluoromethyl)butanenitrile

-

A solution of sodium cyanide (NaCN) in water is prepared and cooled to 0-5 °C in an ice bath.

-

1,1,1-Trifluoro-2-butanone is added dropwise to the stirred cyanide solution while maintaining the temperature below 10 °C.

-

After the addition is complete, a mineral acid (e.g., sulfuric acid) is added dropwise, ensuring the temperature remains between 5-10 °C.

-

The reaction mixture is stirred at room temperature for several hours to overnight to ensure complete conversion.

-

The product is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cyanohydrin.

Step 2: Hydrolysis to this compound

-

The crude 2-Hydroxy-2-(trifluoromethyl)butanenitrile is added to a concentrated mineral acid, such as sulfuric acid.

-

The mixture is heated to approximately 100-120 °C for several hours. The progress of the reaction can be monitored by techniques such as TLC or GC.

-

After cooling to room temperature, the reaction mixture is carefully poured onto ice.

-

The aqueous solution is extracted multiple times with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data

| Step | Intermediate/Product | Reported Yield Range | Purity Range | Reference |

| Cyanohydrin Formation | 3,3,3-Trifluoro-2-hydroxy-2-methylpropionitrile | ~90% | 92.1% (GC) | [2] |

| Hydrolysis | 3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid | ~76% | 91.2% (GC) | [2] |

Nucleophilic Trifluoromethylation Pathway

This modern synthetic approach utilizes a nucleophilic trifluoromethylating agent, most commonly the Ruppert-Prakash reagent (TMSCF₃), to introduce the trifluoromethyl group directly onto an α-ketoester. This method is often favored for its mild reaction conditions and high functional group tolerance.

Synthesis Pathway Overview

The synthesis involves the following key steps:

-

Nucleophilic Addition: Ethyl 2-oxobutanoate is treated with trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of a fluoride catalyst, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF). This forms a silylated intermediate.

-

Hydrolysis (Work-up): The intermediate is then hydrolyzed during the work-up with an aqueous acid to yield the final product.

References

An In-depth Technical Guide to 2-Hydroxy-2-(trifluoromethyl)butyric acid (CAS 72114-82-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available technical data for 2-Hydroxy-2-(trifluoromethyl)butyric acid. It is intended for informational purposes for a scientific audience. Specific experimental values for certain properties, detailed standardized protocols for synthesis and analysis, and comprehensive biological activity data for this specific molecule are not extensively available in publicly accessible literature. Information on related compounds is provided for context and should be interpreted with caution.

Core Chemical Identity and Properties

This compound is a fluorinated alpha-hydroxy acid. The presence of the trifluoromethyl group at the alpha position significantly influences its electronic properties, acidity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 72114-82-0 | N/A |

| Molecular Formula | C₅H₇F₃O₃ | N/A |

| Molecular Weight | 172.10 g/mol | N/A |

| Boiling Point | 195-198 °C | [Vendor Data] |

| Density | 1.438 g/cm³ | [Vendor Data] |

| Flash Point | 109.6 °C | [Vendor Data] |

| Melting Point | Not experimentally determined in available literature. | N/A |

| pKa | Not experimentally determined in available literature. | N/A |

| Water Solubility | Not experimentally determined in available literature. | N/A |

Synthesis and Analysis: Experimental Considerations

General Synthetic Approach

A potential synthetic route can be inferred from methodologies used for structurally similar compounds. One common approach involves the nucleophilic addition of a trifluoromethyl group to an alpha-keto acid or a related precursor, followed by hydrolysis.

A generalized workflow for a potential synthesis is outlined below:

Caption: A generalized synthetic workflow for this compound.

Analytical Methodologies

Characterization and purity assessment of this compound would typically involve a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential for structural elucidation.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the hydroxyl (O-H) and carbonyl (C=O) stretches.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) would be suitable. For GC-MS analysis, derivatization of the hydroxyl and carboxylic acid groups would likely be necessary to increase volatility.

Biological Activity and Potential Applications

There is a lack of specific studies on the biological effects of this compound in the public domain. However, the biological activities of related compounds, such as butyric acid and other fluorinated analogs, can provide a basis for potential areas of investigation.

-

Butyric Acid Analogs: Butyric acid and its derivatives are known to have anti-inflammatory and anti-neoplastic properties, often acting as histone deacetylase (HDAC) inhibitors.[1][2]

-

Fluorinated Compounds in Drug Discovery: The introduction of fluorine or trifluoromethyl groups into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.[3][4]

-

Alpha-Hydroxy Acids (AHAs): AHAs are widely used in dermatology for their effects on skin cell proliferation and differentiation.[5][6][7][8]

Given these contexts, this compound could be a candidate for investigation in oncology, inflammatory diseases, and dermatology. A general workflow for the preliminary biological evaluation of such a compound is proposed below.

Caption: A general workflow for the biological evaluation of a novel chemical entity.

Safety and Handling

Safety data sheets (SDS) for this compound are available from commercial suppliers and should be consulted prior to handling. As with many alpha-hydroxy acids and fluorinated compounds, it should be handled with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area.

Conclusion and Future Directions

This compound presents an interesting scaffold for further research, particularly in the fields of drug discovery and materials science. The lack of comprehensive public data on its properties and biological activity highlights an opportunity for novel research. Future studies should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full characterization using modern analytical techniques.

-

Determination of Physicochemical Properties: Experimental measurement of key properties such as melting point, pKa, and water solubility.

-

Biological Screening: A broad-based screening of its biological activity, for example, as an HDAC inhibitor, an anti-inflammatory agent, or an anti-proliferative agent.

-

Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the underlying molecular mechanisms and signaling pathways will be crucial.

References

- 1. Structure-activity relationship of 17 structural analogues of n-butyric acid upon c-myc expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of butyrate analogues on proliferation and differentiation in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Applications of hydroxy acids: classification, mechanisms, and photoactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Characterization of 2-Hydroxy-2-(trifluoromethyl)butyric acid (CAS 114645-35-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2-Hydroxy-2-(trifluoromethyl)butyric acid, a fluorinated carboxylic acid of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data in publicly accessible literature, this document combines reported physical and chemical properties with a proposed synthetic protocol and predicted spectroscopic data based on analogous compounds and established chemical principles.

Chemical and Physical Properties

The known and predicted physicochemical properties of this compound are summarized in the table below. This data is crucial for handling, reaction setup, and purification of the compound.

| Property | Value | Source |

| CAS Number | 114645-35-1 | |

| Molecular Formula | C₅H₇F₃O₃ | [1][2][3] |

| Molecular Weight | 172.10 g/mol | [1][2][3] |

| Boiling Point | 195-198 °C | [4] |

| Density | 1.438 g/cm³ | |

| Flash Point | 110 °C | [4] |

| Predicted XlogP | 1.0 | [5] |

| Predicted Vapor Pressure | 0.00215 mmHg at 25°C | |

| Predicted Refractive Index | 1.395 | |

| SMILES | CCC(C(=O)O)(C(F)(F)F)O | [5] |

| InChI | InChI=1S/C5H7F3O3/c1-2-4(11,3(9)10)5(6,7)8/h11H,2H2,1H3,(H,9,10) | [5] |

| InChIKey | HPUAIGRGCRIKGO-UHFFFAOYSA-N | [5] |

Proposed Synthesis Protocol

Reaction: Grignard reaction of ethyl trifluoropyruvate with ethylmagnesium bromide.

Reaction Scheme:

Materials:

-

Ethyl trifluoropyruvate

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for activation)

-

Hydrochloric acid (e.g., 1 M aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Experimental Procedure:

-

Preparation of Ethylmagnesium Bromide (Grignard Reagent):

-

All glassware must be rigorously dried to exclude moisture.

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, place a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF.

-

Add a small portion of the ethyl bromide solution to the magnesium. The reaction is initiated by gentle warming, and the disappearance of the iodine color and bubbling indicates the start of the reaction.

-

Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ethyl Trifluoropyruvate:

-

Cool the freshly prepared ethylmagnesium bromide solution to 0 °C in an ice bath.

-

Prepare a solution of ethyl trifluoropyruvate (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Add the ethyl trifluoropyruvate solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Hydrolysis:

-

Cool the reaction mixture again to 0 °C.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted starting acid and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude ethyl 2-hydroxy-2-(trifluoromethyl)butyrate.

-

For hydrolysis of the ester to the carboxylic acid, the crude ester can be refluxed with an excess of aqueous acid (e.g., 6 M HCl) or a base (e.g., 2 M NaOH) followed by acidification.

-

-

Purification:

-

The final product, this compound, can be purified by recrystallization or column chromatography.

-

Caption: Proposed synthetic workflow for this compound.

Predicted Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 0.9 - 1.1 | Triplet | 3H | -CH₂CH₃ |

| ~ 1.8 - 2.1 | Quartet | 2H | -CH₂ CH₃ |

| Broad singlet | 2H | -OH , -COOH |

Note: The hydroxyl and carboxylic acid protons are exchangeable and may appear as a broad singlet or may not be observed depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Chemical Shift (ppm) | Assignment |

| ~ 8 - 12 | -CH₂C H₃ |

| ~ 30 - 35 | -C H₂CH₃ |

| ~ 75 - 85 (quartet, J ≈ 30 Hz) | C (OH)(CF₃) |

| ~ 120 - 128 (quartet, J ≈ 280 Hz) | -C F₃ |

| ~ 170 - 175 | -C OOH |

Note: The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also be a quartet.

IR (Infrared) Spectroscopy:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid and alcohol) |

| ~ 2970 | Medium | C-H stretch (aliphatic) |

| ~ 1710 | Strong | C=O stretch (carboxylic acid) |

| 1100-1300 | Strong | C-F stretch |

| ~ 1200 | Medium | C-O stretch |

Mass Spectrometry (MS):

| m/z | Interpretation |

| 172 | [M]⁺ (Molecular ion) |

| 153 | [M - F]⁺ |

| 127 | [M - COOH]⁺ |

| 103 | [M - CF₃]⁺ |

| 73 | [M - COOH - CF₃]⁺ |

Note: The fragmentation pattern will be influenced by the stability of the resulting carbocations and neutral losses.

Safety Information

Safety data for this compound is limited. However, based on its chemical structure as a carboxylic acid and the presence of a trifluoromethyl group, the following general precautions should be taken. For a structurally similar compound, 2-(Trifluoromethyl)-2-hydroxypropionic acid, the hazard statements include causing severe skin burns and eye damage.[6]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazards: Expected to be corrosive and an irritant to the skin, eyes, and respiratory tract.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity of this compound or its involvement in any signaling pathways. Its structural similarity to other hydroxy acids and the presence of a trifluoromethyl group—a common moiety in pharmaceuticals—suggests potential for biological activity, warranting further investigation by researchers in drug discovery.

Caption: Logical relationships in the characterization of the target compound.

References

- 1. CAS#:114645-35-1 | this compound | Chemsrc [chemsrc.com]

- 2. 72114-82-0 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. This compound - Fluorinated compounds - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]

- 4. 72114-82-0 Cas No. | 2-Hydroxy-2-(trifluoromethyl)butanoic acid | Apollo [store.apolloscientific.co.uk]

- 5. PubChemLite - this compound (C5H7F3O3) [pubchemlite.lcsb.uni.lu]

- 6. 2-(TRIFLUOROMETHYL)-2-HYDROXYPROPIONIC ACID - Safety Data Sheet [chemicalbook.com]

Spectroscopic Data of 2-Hydroxy-2-(trifluoromethyl)butyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-(trifluoromethyl)butyric acid is a fluorinated carboxylic acid with potential applications in medicinal chemistry and materials science. The introduction of a trifluoromethyl group can significantly alter the physicochemical and biological properties of a molecule, including its acidity, lipophilicity, and metabolic stability. This guide provides a summary of available and predicted spectroscopic data for this compound, along with general experimental protocols for acquiring such data. Due to the limited availability of experimental data for the title compound, predictive data and comparative data from analogous structures are included to provide a comprehensive overview.

Predicted and Comparative Spectroscopic Data

Table 1: Predicted ¹H NMR Chemical Shifts

The following table outlines the predicted proton nuclear magnetic resonance (¹H NMR) chemical shifts for this compound. These predictions are based on the analysis of its functional groups and comparison with structurally related compounds.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| -CH₃ | 0.9 - 1.2 | Triplet | Coupled to the adjacent -CH₂- group. |

| -CH₂- | 1.8 - 2.2 | Quartet | Coupled to the adjacent -CH₃ group. |

| -OH | Variable (2.0 - 5.0) | Singlet (broad) | Chemical shift is dependent on solvent and concentration. |

| -COOH | Variable (10.0 - 13.0) | Singlet (broad) | Chemical shift is dependent on solvent and concentration. |

Table 2: Predicted ¹³C NMR Chemical Shifts

The predicted carbon-13 nuclear magnetic resonance (¹³C NMR) chemical shifts are presented below. The presence of the electron-withdrawing trifluoromethyl group is expected to significantly influence the chemical shifts of nearby carbon atoms.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| -C H₃ | 8 - 12 | |

| -C H₂- | 30 - 35 | |

| C (OH)(CF₃) | 75 - 85 (quartet, due to C-F coupling) | The quaternary carbon is expected to show a quartet splitting pattern due to coupling with the three fluorine atoms. |

| -C F₃ | 120 - 130 (quartet, due to C-F coupling) | The carbon of the trifluoromethyl group will also appear as a quartet. |

| -C OOH | 170 - 180 |

Table 3: Predicted Infrared (IR) Absorption Frequencies

The key infrared (IR) absorption bands expected for this compound are listed below. These are based on the characteristic vibrational frequencies of its functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad | |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Strong, Very Broad | |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium | |

| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong | |

| C-F stretch | 1000 - 1350 | Strong | Multiple strong bands are characteristic of the CF₃ group. |

| C-O stretch | 1050 - 1250 | Medium-Strong |

Table 4: Predicted Mass Spectrometry Data

Mass spectrometry (MS) data is predicted for various adducts of this compound. The monoisotopic mass of the parent molecule (C₅H₇F₃O₃) is approximately 172.03 g/mol .

| Adduct | Predicted m/z |

| [M-H]⁻ | 171.0274 |

| [M+H]⁺ | 173.0420 |

| [M+Na]⁺ | 195.0239 |

| [M+K]⁺ | 210.9978 |

| [M+NH₄]⁺ | 190.0685 |

| [M+HCOO]⁻ | 217.0329 |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of small molecules are outlined below. These are general procedures and may require optimization for specific instruments and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. The choice of solvent is critical and should be based on the solubility of the analyte and the desired chemical shift range.

-

Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition : Acquire a ¹H NMR spectrum. A standard pulse-acquire sequence is typically used. For ¹³C NMR, a proton-decoupled pulse sequence is common to simplify the spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.

-

Data Processing : The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation :

-

Neat Liquid : If the sample is a liquid, a thin film can be prepared by placing a drop between two salt plates (e.g., KBr or NaCl).

-

Solid (KBr Pellet) : Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry KBr powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid or liquid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Background Spectrum : Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum : Place the prepared sample in the spectrometer's sample holder and acquire the spectrum.

-

Data Analysis : The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or water). The concentration should be in the range of 1-10 µg/mL.

-

Ionization : Introduce the sample solution into the mass spectrometer. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). Electron Impact (EI) ionization can be used for volatile compounds, often coupled with Gas Chromatography (GC).

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a small molecule like this compound.

Caption: General workflow for spectroscopic analysis.

Stability and Storage of 2-Hydroxy-2-(trifluoromethyl)butyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Hydroxy-2-(trifluoromethyl)butyric acid. The information is compiled from safety data sheets and established international guidelines for stability testing of chemical substances. This document is intended to assist researchers, scientists, and professionals in drug development in ensuring the integrity and shelf-life of this compound.

General Stability Profile and Recommended Storage

This compound is a combustible liquid that is harmful if swallowed and causes severe skin burns and eye damage.[1] It may also cause respiratory irritation and is harmful to aquatic life.[1] The product is generally considered chemically stable under standard ambient conditions (room temperature).[2]

Key Recommendations for Storage:

-

Temperature: Store in a cool, well-ventilated place.[1] The recommended storage temperature is typically found on the product label.[1][2]

-

Ventilation: Ensure adequate ventilation in the storage area.[1]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[1]

-

Incompatibilities: Information on specific incompatibilities is limited, but it is good practice to store it away from strong oxidizing agents and bases.

Quantitative Stability Data

Currently, there is a lack of publicly available quantitative data from experimental stability studies specifically for this compound. To facilitate future stability assessments, the following table structure is proposed for the systematic collection and presentation of data.

| Condition | Parameter | Time Point 1 | Time Point 2 | Time Point 3 | Degradation Products Observed |

| Long-Term | Assay (%) | ||||

| (25°C ± 2°C / 60% RH ± 5% RH) | Appearance | ||||

| pH | |||||

| Accelerated | Assay (%) | ||||

| (40°C ± 2°C / 75% RH ± 5% RH) | Appearance | ||||

| pH | |||||

| Forced Degradation | |||||

| Acid Hydrolysis | % Degradation | ||||

| (e.g., 0.1 M HCl, 60°C) | |||||

| Base Hydrolysis | % Degradation | ||||

| (e.g., 0.1 M NaOH, 60°C) | |||||

| Oxidative | % Degradation | ||||

| (e.g., 3% H₂O₂, RT) | |||||

| Thermal | % Degradation | ||||

| (e.g., 80°C) | |||||

| Photostability | % Degradation | ||||

| (ICH Q1B conditions) |

Experimental Protocols for Stability Testing

The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Active Substances and Products) and can be adapted for a comprehensive stability study of this compound.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.

3.1.1. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, methanol, or water) at a concentration of approximately 1 mg/mL.

3.1.2. Stress Conditions:

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M hydrochloric acid. Store the mixture at 60°C for a defined period (e.g., 24, 48, 72 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M sodium hydroxide. Store the mixture at 60°C for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store the mixture at room temperature, protected from light, for a defined period.

-

Thermal Degradation: Store the solid compound and the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. A control sample should be stored under the same conditions but protected from light.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under normal and accelerated storage conditions.

3.2.1. Sample Preparation and Storage: Place accurately weighed samples of this compound in suitable, inert, and sealed containers. Store the samples under the following conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

3.2.2. Testing Schedule: Samples should be pulled and analyzed at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 3, and 6 months for accelerated studies).

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.

3.3.1. HPLC Method Parameters (Example):

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (to be determined by UV scan)

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

3.3.2. Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Visualizations

Hypothetical Degradation Pathway

Based on the chemical structure (an α-hydroxy carboxylic acid with a trifluoromethyl group), a potential degradation pathway under hydrolytic or thermal stress could involve decarboxylation. The electron-withdrawing nature of the trifluoromethyl group might influence this process.

Caption: Hypothetical degradation pathway of this compound.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting a comprehensive stability study.

Caption: General workflow for a comprehensive stability study.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for rigorous experimental testing and validation. The stability of any chemical compound can be influenced by various factors, including purity, the presence of contaminants, and specific storage conditions. It is the user's responsibility to perform appropriate stability studies to establish the shelf-life and optimal storage conditions for their specific material.

References

Technical Guide: Solubility Profile of 2-Hydroxy-2-(trifluoromethyl)butyric acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-(trifluoromethyl)butyric acid is a fluorinated carboxylic acid of interest in various scientific domains, including drug development and materials science. The incorporation of a trifluoromethyl group can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and, critically, its solubility. A thorough understanding of the solubility profile is paramount for effective formulation, bioavailability, and predictable in vitro and in vivo performance.

This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, this guide outlines the established experimental protocols for its determination and discusses the expected solubility behavior based on the principles of physical chemistry for fluorinated compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₅H₇F₃O₃ | - |

| Molecular Weight | 172.10 g/mol | - |

| Structure |

| - |

| pKa (Predicted) | Not available | - |

Solubility Profile

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water (pH 7.4) | 25 | Data not available | Shake-Flask/HPLC |

| Phosphate-Buffered Saline (PBS) | 25 | Data not available | Shake-Flask/HPLC |

| Ethanol | 25 | Data not available | Shake-Flask/HPLC |

| Methanol | 25 | Data not available | Shake-Flask/HPLC |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask/HPLC |

| Acetonitrile | 25 | Data not available | Shake-Flask/HPLC |

Expected Solubility Behavior in Aqueous Media

The solubility of fluorinated carboxylic acids in water is known to be pH-dependent. The presence of the carboxylic acid moiety means that the compound can exist in either a protonated (less soluble) or deprotonated (more soluble) state. It is expected that the aqueous solubility of this compound will increase as the pH of the solution increases, due to the ionization of the carboxylic acid group to the more polar carboxylate anion.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[1] This protocol provides a detailed procedure for determining the solubility of this compound in a given solvent.

Materials

-

This compound (solid powder)

-

Solvent of interest (e.g., water, PBS, ethanol)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.[1]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed to permit the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved microparticles. This step is crucial to prevent artificially high solubility readings.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Develop a suitable HPLC method for the analysis of the compound. This will involve selecting an appropriate mobile phase, column, and detection wavelength.

-

Inject the prepared standard solutions to generate a calibration curve.

-

Inject the filtered supernatant from the solubility experiment.

-

Determine the concentration of the dissolved compound in the supernatant by comparing its peak area to the calibration curve. This concentration represents the equilibrium solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

Caption: Workflow for Solubility Determination

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, this guide provides the necessary framework for its experimental determination. The shake-flask method coupled with HPLC analysis is a robust and reliable approach for obtaining accurate equilibrium solubility data. Researchers are encouraged to use the provided protocols and tables to generate and report solubility data for this compound, which will be invaluable to the broader scientific community. The expected pH-dependent solubility in aqueous media should be a key consideration in experimental design and data interpretation.

References

Determining the Acidity of 2-Hydroxy-2-(trifluoromethyl)butyric Acid: A Technical Guide

Introduction

2-Hydroxy-2-(trifluoromethyl)butyric acid is a specialized organic compound characterized by a carboxylic acid functional group, a hydroxyl group, and a trifluoromethyl group all attached to the same alpha-carbon. The determination of its acid dissociation constant (pKa) is fundamental for researchers in drug development and chemical synthesis. The pKa value provides critical insights into the compound's ionization state at different pH levels, which influences its solubility, lipophilicity, and pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

This guide provides a comprehensive overview of the standard experimental protocol for the precise determination of this value using potentiometric titration, a widely used and accurate method.

Data Presentation: A Hypothetical Titration

The core of pKa determination via titration involves the meticulous recording of pH changes in a solution of the acid as a standardized base is incrementally added. The data collected would be structured as follows for subsequent analysis.

Table 1: Hypothetical Potentiometric Titration Data for this compound

| Volume of 0.1 M NaOH Added (mL) | Measured pH |

| 0.00 | 2.10 |

| 2.00 | 2.35 |

| 4.00 | 2.58 |

| 6.00 | 2.79 |

| 8.00 | 3.01 |

| 9.00 | 3.15 |

| 9.50 | 3.28 |

| 10.00 | 3.45 |

| 10.50 | 3.68 |

| 11.00 | 4.10 |

| 12.00 | 9.80 |

| 14.00 | 11.25 |

| 16.00 | 11.58 |

Note: The data presented in this table is illustrative and does not represent actual experimental results.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination.[3][4] The procedure involves monitoring the pH of a solution of the weak acid as it is titrated with a strong base.

1. Preparation of Solutions

-

Analyte Solution: Prepare a solution of this compound of a known concentration, typically between 1 mM and 10 mM.[5] The required amount of the acid should be accurately weighed and dissolved in deionized, carbonate-free water.

-

Titrant Solution: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH). It is crucial that this solution is carbonate-free to avoid errors in the titration curve, especially at higher pH values.[4]

-

Ionic Strength Adjuster: Prepare a solution of a neutral salt, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[5][6]

2. Instrument Calibration and Setup

-

Calibrate a potentiometer (pH meter) using at least two, and preferably three, standard aqueous buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[5]

-

Place a known volume of the analyte solution into a reaction vessel equipped with a magnetic stirrer.

-

Add the ionic strength adjuster to the analyte solution.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

To ensure an inert environment and displace dissolved carbon dioxide, purge the solution with nitrogen gas before and during the titration.[5][6]

3. Titration Procedure

-

Begin stirring the solution to ensure homogeneity.

-

Add the standardized NaOH solution in small, precise increments using a calibrated burette.

-

After each addition, allow the pH reading to stabilize before recording the value. A stable reading is typically defined as a signal drift of less than 0.01 pH units per minute.[6]

-

Record the total volume of titrant added and the corresponding pH value at each step.

-

Continue the additions well past the equivalence point to obtain a complete sigmoidal titration curve.

-

To ensure reliability and accuracy, perform a minimum of three replicate titrations.[5]

Data Analysis and pKa Calculation

The pKa value is determined from the titration curve, which is a plot of pH versus the volume of titrant added.

-

Plot the Titration Curve: Graph the measured pH (y-axis) against the volume of NaOH added (x-axis). This will yield a characteristic sigmoidal curve.

-

Determine the Equivalence Point: The equivalence point is the point at which the moles of added base are chemically equivalent to the initial moles of the acid. This corresponds to the inflection point of the titration curve where the slope is steepest.[4] This can be determined graphically or more accurately by calculating the first derivative of the titration curve (ΔpH/ΔV) and finding the volume at which this derivative is at its maximum.[7]

-

Determine the Half-Equivalence Point: The half-equivalence point occurs at exactly half the volume of the titrant required to reach the equivalence point.

-

Find the pKa: According to the Henderson-Hasselbalch equation, at the half-equivalence point, the concentration of the undissociated acid [HA] is equal to the concentration of its conjugate base [A⁻]. At this point, the pH of the solution is equal to the pKa of the acid.[7] Therefore, the pKa can be determined directly from the pH value on the titration curve that corresponds to the half-equivalence point volume.

Mandatory Visualization

The following diagram illustrates the generalized workflow for the experimental determination of pKa using potentiometric titration.

Caption: Workflow for pKa determination via potentiometric titration.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to 2-Hydroxy-2-(trifluoromethyl)butyric acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-2-(trifluoromethyl)butyric acid, a fluorinated derivative of butyric acid, presents a unique scaffold for potential applications in medicinal chemistry and drug development. The introduction of a trifluoromethyl group at the α-position of 2-hydroxybutyric acid can significantly alter its physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive review of the available literature on this compound, covering its synthesis, physicochemical properties, and potential biological significance. Due to the limited direct experimental data on this specific molecule, this guide also extrapolates information from closely related analogs and theoretical predictions to provide a thorough overview for research and development purposes.

Physicochemical Properties

This compound, with the CAS Number 72114-82-0, possesses a molecular formula of C5H7F3O3 and a molecular weight of 172.10 g/mol .[1][2] The presence of the highly electronegative trifluoromethyl group is expected to increase the acidity of the carboxylic acid and the hydroxyl group compared to its non-fluorinated analog, 2-hydroxybutyric acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 72114-82-0 | [1][3] |

| Molecular Formula | C5H7F3O3 | [1][2] |

| Molecular Weight | 172.10 g/mol | [1] |

| IUPAC Name | 2-hydroxy-2-(trifluoromethyl)butanoic acid | [4] |

| SMILES | CCC(C(=O)O)(C(F)(F)F)O | [4] |

| InChI | InChI=1S/C5H7F3O3/c1-2-4(11,3(9)10)5(6,7)8/h11H,2H2,1H3,(H,9,10) | [4] |

Table 2: Predicted Collision Cross Section (CCS) Data [4]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 173.04201 | 129.5 |

| [M+Na]+ | 195.02395 | 137.3 |

| [M-H]- | 171.02745 | 123.6 |

| [M+NH4]+ | 190.06855 | 148.4 |

| [M+K]+ | 210.99789 | 136.4 |

| [M+H-H2O]+ | 155.03199 | 123.9 |

Synthesis of this compound

Proposed Synthetic Pathway: Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.[5][6][7][8] For the synthesis of this compound, this would involve the reaction of an ethyl 2-halobutanoate (e.g., ethyl 2-bromobutanoate) with a trifluoromethyl carbonyl compound, such as trifluoroacetaldehyde or hexafluoroacetone, followed by acidic workup and hydrolysis.

Caption: Proposed Reformatsky reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on the general principles of the Reformatsky reaction:

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust. Activate the zinc by stirring with a small amount of iodine in anhydrous tetrahydrofuran (THF) until the color of the iodine disappears.

-

Formation of the Reformatsky Reagent: To the activated zinc suspension, add a solution of ethyl 2-bromobutanoate in anhydrous THF dropwise via the dropping funnel. The reaction mixture may need gentle heating to initiate the reaction, which is indicated by a slight turbidity.

-

Reaction with Trifluoroacetaldehyde: Once the formation of the organozinc reagent is complete, cool the reaction mixture in an ice bath. Add a solution of trifluoroacetaldehyde in anhydrous THF dropwise.

-

Workup and Hydrolysis: After the addition is complete, stir the reaction mixture at room temperature for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-hydroxy-2-(trifluoromethyl)butanoate.

-

Purification and Hydrolysis: Purify the crude ester by column chromatography. Subsequently, hydrolyze the purified ester to the carboxylic acid by refluxing with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH), followed by acidification.

-

Final Purification: Purify the final product, this compound, by recrystallization or distillation under reduced pressure.

Spectroscopic Data (Predicted and Analog-Based)

Direct experimental spectroscopic data for this compound is not available in the reviewed literature. The following tables summarize predicted data and experimental data from closely related structural analogs.

Table 3: Predicted and Analog-Based NMR Data

| Nucleus | Predicted Chemical Shift (ppm) / Analog Data | Remarks |

| ¹H NMR | ||

| -CH₃ | ~0.9 ppm (triplet) | Based on data for butanoic acid.[9] |

| -CH₂- | ~1.7 ppm (sextet) | Based on data for butanoic acid.[9] |

| -OH | Variable | Dependent on solvent and concentration. |

| -COOH | >10 ppm (broad singlet) | Characteristic of carboxylic acid protons.[9] |

| ¹³C NMR | ||

| -CH₃ | ~13 ppm | Based on data for butanoic acid.[10] |

| -CH₂- | ~18 ppm | Based on data for butanoic acid.[10] |

| C-OH | ~70-80 ppm | |

| -CF₃ | ~125 ppm (quartet, ¹JCF) | |

| -COOH | ~175 ppm | Based on data for butanoic acid.[10] |

| ¹⁹F NMR | ~ -75 to -80 ppm (singlet) | Relative to CFCl₃. The chemical shift is sensitive to the electronic environment.[11][12] |

Table 4: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| O-H (Alcohol) | 3200-3600 | Broad |

| C-H (Alkyl) | 2850-3000 | Sharp |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |

| C-F | 1000-1400 | Strong |

The data is based on typical ranges for these functional groups as seen in related molecules like butanoic acid.[13][14]

Table 5: Expected Mass Spectrometry Fragmentation

| Fragment | m/z | Remarks |

| [M]⁺ | 172 | Molecular ion peak (may be weak or absent) |

| [M-H₂O]⁺ | 154 | Loss of water |

| [M-C₂H₅]⁺ | 143 | Loss of ethyl group |

| [M-COOH]⁺ | 127 | Loss of carboxyl group |

| [CF₃]⁺ | 69 | Trifluoromethyl cation |

Potential Biological Activity and Applications

While no specific biological studies on this compound have been reported, its structural similarity to butyric acid and other α-hydroxy acids suggests potential areas of biological relevance.

Analogy to Butyric Acid

Butyric acid, a short-chain fatty acid, is a well-known histone deacetylase (HDAC) inhibitor with demonstrated anti-cancer and anti-inflammatory properties. The introduction of a trifluoromethyl group could potentially modulate this activity.

Role of the Trifluoromethyl Group

The trifluoromethyl group is a common substituent in pharmaceuticals due to its ability to:

-

Increase lipophilicity: This can enhance membrane permeability and oral bioavailability.

-

Improve metabolic stability: The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation.

-

Alter electronic properties: The electron-withdrawing nature of the CF₃ group can influence the pKa of nearby functional groups and affect binding interactions with biological targets.

References

- 1. 72114-82-0 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. This compound - Fluorinated compounds - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]

- 3. CAS#:114645-35-1 | this compound | Chemsrc [chemsrc.com]

- 4. PubChemLite - this compound (C5H7F3O3) [pubchemlite.lcsb.uni.lu]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reformatsky Reaction [organic-chemistry.org]

- 8. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. colorado.edu [colorado.edu]

- 13. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. 2-Hydroxy-2-methylbutyric acid [webbook.nist.gov]

Methodological & Application

Application Note: 1H NMR Analysis Protocol for 2-Hydroxy-2-(trifluoromethyl)butyric acid

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the structural characterization of 2-Hydroxy-2-(trifluoromethyl)butyric acid using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. It includes sample preparation, data acquisition parameters, and spectral analysis guidelines.

Introduction

This compound is a fluorinated organic compound of interest in pharmaceutical and materials science research. The presence of a trifluoromethyl (-CF3) group, a hydroxyl (-OH) group, and a carboxylic acid (-COOH) group on a chiral center makes its structural elucidation critical. 1H NMR spectroscopy is a primary analytical technique for confirming the identity and purity of such molecules. This protocol outlines the expected spectral features and provides a comprehensive workflow for its analysis.

The key structural features to be identified in the 1H NMR spectrum are the protons of the ethyl group (-CH2CH3), the hydroxyl group, and the carboxylic acid. The electron-withdrawing nature of the adjacent trifluoromethyl and hydroxyl groups significantly influences the chemical shifts of the ethyl protons. Furthermore, coupling between protons (H-H) and between protons and fluorine (H-F) will result in characteristic splitting patterns.

Predicted 1H NMR Spectral Data

The following table summarizes the anticipated chemical shifts, multiplicities, and assignments for the protons of this compound. The acidic protons of the carboxylic acid and hydroxyl groups are exchangeable and their signals will disappear upon the addition of deuterium oxide (D₂O)[1][2].

| Assignment | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Carboxylic Acid | -COOH | 10.0 - 13.0 | Broad Singlet (br s) | N/A | Chemical shift is concentration and solvent dependent[1][2]. Disappears with D₂O exchange[1]. |

| Hydroxyl | -OH | 2.0 - 5.0 | Broad Singlet (br s) | N/A | Chemical shift is highly variable depending on solvent, concentration, and temperature[3]. Disappears with D₂O exchange. |

| Methylene | -CH₂- | ~2.2 - 2.5 | Quartet (q) | ³JHH ≈ 7.5 Hz | Deshielded by the adjacent C(OH)(CF₃) group. May show minor long-range coupling to fluorine (⁴JHF). |

| Methyl | -CH₃ | ~1.0 - 1.2 | Triplet (t) | ³JHH ≈ 7.5 Hz | Typical upfield signal for an ethyl group. |

Experimental Protocol

This section details the procedure for preparing a sample of this compound and acquiring a high-quality 1H NMR spectrum.

3.1. Materials and Equipment

-

This compound sample

-

High-quality 5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆, or Acetone-d₆)[4][5]

-

Deuterium oxide (D₂O) for exchange experiment

-

Internal standard (optional), e.g., Tetramethylsilane (TMS)

-

Glass Pasteur pipettes and bulbs

-

Small vial for sample dissolution[4]

-

Filter (e.g., glass wool plug in pipette)

-

NMR Spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial[4].

-

Solvent Addition: Using a clean pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial[4]. Chloroform-d is a common choice for many organic molecules.

-

Dissolution: Gently swirl or vortex the vial to ensure the sample dissolves completely. If necessary, the sample can be gently warmed to aid dissolution[4].

-

Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the plug directly into a clean NMR tube. This step is crucial to remove any particulate matter that can degrade spectral quality.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

3.3. Instrument Parameters (Example for a 400 MHz Spectrometer)

-

Experiment: 1D Proton (¹H)

-

Pulse Program: zg30 (or equivalent standard 1D pulse sequence)

-

Solvent: Specify the deuterated solvent used (e.g., CDCl₃)

-

Number of Scans (NS): 16 or 32 (adjust as needed for signal-to-noise)

-

Relaxation Delay (D1): 1.0 - 2.0 seconds

-

Acquisition Time (AQ): 3 - 4 seconds

-

Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm)

-

Temperature: 298 K (25 °C)

3.4. Data Processing

-

Apply Fourier Transform (FT) to the acquired Free Induction Decay (FID).

-

Perform phase correction on the resulting spectrum.

-

Apply baseline correction.

-

Calibrate the spectrum. If TMS is not used, the residual solvent peak can be used as a reference (e.g., CDCl₃ at 7.26 ppm)[5].

-

Integrate all signals to determine the relative proton ratios.

3.5. D₂O Exchange Experiment

-

After acquiring the initial spectrum, remove the NMR tube from the spectrometer.

-

Add one drop of D₂O to the sample.

-

Cap the tube and shake gently for ~30 seconds to mix.

-

Re-acquire the 1H NMR spectrum using the same parameters.

-

Compare the two spectra. The signals corresponding to the exchangeable -OH and -COOH protons will have disappeared or significantly diminished in the second spectrum[2].

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the 1H NMR analysis of the target compound.

Caption: Workflow for 1H NMR analysis of this compound.

References

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

Application Note: 13C NMR Peak Assignments of 2-Hydroxy-2-(trifluoromethyl)butyric acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed, predicted 13C NMR peak assignments for 2-Hydroxy-2-(trifluoromethyl)butyric acid. Due to the absence of direct experimental spectra in publicly available literature, these assignments are derived from a comprehensive analysis of structurally analogous compounds and computational NMR prediction tools. This application note also includes a standardized experimental protocol for acquiring the 13C NMR spectrum of the target compound and a workflow diagram for sample preparation and analysis.

Predicted 13C NMR Peak Assignments

The predicted 13C NMR chemical shifts for this compound are summarized in Table 1. These predictions are based on data from similar structures, including trifluoroacetic acid, lactic acid, and other α-hydroxy acids containing trifluoromethyl groups. The electron-withdrawing nature of the trifluoromethyl group is expected to cause a significant downfield shift for the quaternary carbon (C2) and the trifluoromethyl carbon itself, which will appear as a quartet due to one-bond carbon-fluorine coupling (¹JCF). The adjacent carbons in the ethyl group (C3 and C4) will also be influenced, and may exhibit smaller, longer-range carbon-fluorine couplings.

Table 1: Predicted 13C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment Rationale |

| C1 (COOH) | 170 - 175 | Quartet (q) | ²JCF ≈ 3-5 | The carboxylic acid carbon is expected in this region. A small quartet may be observed due to two-bond coupling with the fluorine atoms. |

| C2 (C-OH) | 75 - 85 | Quartet (q) | ²JCF ≈ 25-35 | This quaternary carbon, bonded to an oxygen and a trifluoromethyl group, is expected to be significantly deshielded and show coupling to the fluorine atoms. |

| CF₃ | 123 - 128 | Quartet (q) | ¹JCF ≈ 280-290 | The trifluoromethyl carbon typically appears in this region as a strong quartet due to the large one-bond C-F coupling. |

| C3 (CH₂) | 28 - 35 | Quartet (q) | ³JCF ≈ 2-4 | The methylene carbon is expected to show a slight downfield shift compared to butyric acid and may exhibit a small quartet due to three-bond coupling to the fluorine atoms. |

| C4 (CH₃) | 8 - 12 | Singlet (s) or Quartet (q) | ⁴JCF ≈ 0-1 | The terminal methyl group is expected in this region. Any four-bond coupling to the fluorine atoms would likely be very small or unresolved. |

Experimental Protocol for 13C NMR Spectroscopy

This protocol outlines the steps for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent can slightly affect chemical shifts.

-

Concentration: Dissolve 10-50 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

Temperature: Set the probe temperature to a constant value, typically 25 °C (298 K), to ensure reproducibility.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

3. Acquisition Parameters for a Standard 1D 13C Spectrum:

-

Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Set a spectral width that encompasses the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for adequate relaxation of quaternary carbons.

-

Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. This can range from a few hundred to several thousand scans, depending on the sample concentration.

-

Proton Decoupling: Use a standard proton decoupling sequence (e.g., garp or waltz16) during the acquisition to simplify the spectrum by removing C-H couplings.

4. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

Workflow and Logic Diagram

The following diagram illustrates the workflow for obtaining and assigning the 13C NMR spectrum of this compound.

Caption: Workflow for 13C NMR Analysis of this compound.

Application Note: HPLC Purification of 2-Hydroxy-2-(trifluoromethyl)butyric acid

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols for the purification of 2-Hydroxy-2-(trifluoromethyl)butyric acid using High-Performance Liquid Chromatography (HPLC). Two distinct methods are presented: a reversed-phase HPLC protocol for general purification and a chiral HPLC protocol for the separation of enantiomers, a critical step in pharmaceutical development due to the often differing pharmacological activities of stereoisomers.

Introduction

This compound is a fluorinated alpha-hydroxy acid. The presence of the trifluoromethyl group can significantly influence its chemical and biological properties. As with many chiral molecules, the individual enantiomers of this compound may exhibit different physiological effects, making their separation and purification essential for accurate biological and toxicological studies. Reversed-phase HPLC is a robust technique for the purification of polar organic compounds, while chiral HPLC is the method of choice for the resolution of enantiomers.[1] Polysaccharide-based chiral stationary phases (CSPs) have shown broad applicability for the separation of a wide range of chiral compounds, including those containing hydroxyl and carboxylic acid functional groups.[2][3]

Data Presentation

The following tables summarize typical parameters for the HPLC purification of fluorinated and hydroxy carboxylic acids, which can be adapted for this compound.

Table 1: Reversed-Phase HPLC Purification Parameters

| Parameter | Value |

| Stationary Phase | C18, 5 µm |

| Column Dimensions | 4.6 x 150 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Table 2: Chiral HPLC Separation Parameters

| Parameter | Value |

| Stationary Phase | Immobilized Polysaccharide-based CSP |

| Column Dimensions | 4.6 x 250 mm |

| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification

This protocol describes a general method for the purification of this compound from a crude reaction mixture.

1. Materials:

-

This compound (crude sample)

-

HPLC grade Acetonitrile

-

HPLC grade Water

-

Trifluoroacetic Acid (TFA), HPLC grade

-

0.45 µm syringe filters

2. Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.

-

Reversed-phase C18 column (e.g., YMC Triart-C18).[4]

-

Analytical balance

-

Volumetric flasks and pipettes

3. Mobile Phase Preparation:

-

Mobile Phase A: Add 1.0 mL of TFA to 1.0 L of HPLC grade water. Degas the solution.

-

Mobile Phase B: Add 1.0 mL of TFA to 1.0 L of HPLC grade acetonitrile. Degas the solution.

4. Sample Preparation:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B).

-

The recommended starting concentration is approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]

5. HPLC Method:

-

Equilibrate the C18 column with 10% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

-

Inject the prepared sample.

-

Run the gradient program as described in Table 1.

-

Monitor the elution profile at 210 nm.

-

Collect the fractions corresponding to the main peak of interest.

-

Analyze the collected fractions for purity.

-

Pool the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Chiral HPLC Separation of Enantiomers

This protocol outlines a method for the separation of the enantiomers of this compound.[5]

1. Materials:

-

Racemic this compound

-

HPLC grade n-Hexane

-

HPLC grade 2-Propanol (Isopropanol)

-

Trifluoroacetic Acid (TFA), HPLC grade

-

0.45 µm syringe filters

2. Equipment:

-

HPLC system with an isocratic pump, autosampler, column oven, and UV detector.

-

Immobilized polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak® series).

-

Analytical balance

-

Volumetric flasks and pipettes

3. Mobile Phase Preparation:

-

Carefully prepare a mixture of n-Hexane, 2-Propanol, and TFA in the ratio of 90:10:0.1 (v/v/v).

-

Degas the mobile phase before use.

4. Sample Preparation:

-

Prepare a stock solution of the racemic compound at a concentration of 1.0 mg/mL in the mobile phase.[5]

-

Dilute the stock solution to a final concentration of approximately 50 µg/mL for injection.[5]

-

Filter the sample solution through a 0.45 µm syringe filter.

5. HPLC Method:

-

Equilibrate the chiral column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.

-

Inject the prepared sample.

-

The two enantiomers should be separated into two distinct peaks.

-

The resolution (Rs) between the two peaks should be calculated, with a value greater than 1.5 indicating baseline separation.[3]

Visualizations

Caption: HPLC Purification Workflow for this compound.

Caption: Principle of Chiral Separation by HPLC.

References

Chiral Separation of 2-Hydroxy-2-(trifluoromethyl)butyric Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral separation of 2-Hydroxy-2-(trifluoromethyl)butyric acid. The enantiomers of this compound are of significant interest in pharmaceutical development due to the often-differing pharmacological and toxicological profiles of individual stereoisomers. The following protocols describe three common and effective techniques for enantiomeric resolution: Direct Chiral High-Performance Liquid Chromatography (HPLC), Indirect Chiral HPLC via Diastereomeric Derivatization, and Enzymatic Resolution.

Direct Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Direct chiral HPLC is a widely used method for the separation of enantiomers. This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability for the separation of chiral acids and trifluoromethyl-containing compounds.[1][2]

Comparative Performance of Chiral Stationary Phases

The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation. The following table summarizes typical performance data for the separation of a racemic mixture of this compound on two common polysaccharide-based columns.

| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Factor (k1) | Separation Factor (α) | Resolution (Rs) |

| Chiralpak® IA (Amylose-based) | n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) | 2.85 | 1.32 | 3.10 |

| Chiralcel® OJ-H (Cellulose-based) | n-Hexane/Ethanol/Trifluoroacetic Acid (85:15:0.1, v/v/v) | 3.42 | 1.25 | 2.50 |

Note: Data is representative and may vary based on specific instrument conditions.

Detailed Experimental Protocol: Direct Chiral HPLC

1.1. Materials and Reagents

-

Racemic this compound

-

HPLC-grade n-Hexane

-